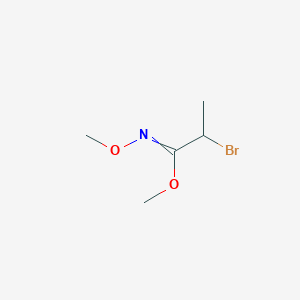
Methyl 2-bromo-N-methoxypropanimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-N-methoxypropanimidate is an organic compound with the molecular formula C5H10BrNO2. It is a brominated derivative of propanimidate, characterized by the presence of a bromine atom, a methoxy group, and a methyl group attached to the propanimidate backbone. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-N-methoxypropanimidate typically involves the bromination of a suitable precursor, such as methyl propanimidate. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient conversion of the starting materials.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-bromo-N-methoxypropanimidate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol or amine.
Scientific Research Applications
Methyl 2-bromo-N-methoxypropanimidate has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-N-methoxypropanimidate involves its reactivity with various nucleophiles and electrophiles. The bromine atom serves as a leaving group in substitution reactions, allowing the formation of new bonds with nucleophiles. The methoxy and methyl groups can influence the compound’s reactivity and stability, affecting its interactions with other molecules.
Comparison with Similar Compounds
Methyl 2-bromo-2-methylpropanoate: Another brominated compound with similar reactivity but different functional groups.
2-Bromo-2-methylpropanamide: Shares the bromine and methyl groups but has an amide functional group instead of an imidate.
tert-Butyl bromide: A simpler brominated compound used as a standard reagent in organic synthesis.
Properties
CAS No. |
83660-74-6 |
|---|---|
Molecular Formula |
C5H10BrNO2 |
Molecular Weight |
196.04 g/mol |
IUPAC Name |
methyl 2-bromo-N-methoxypropanimidate |
InChI |
InChI=1S/C5H10BrNO2/c1-4(6)5(8-2)7-9-3/h4H,1-3H3 |
InChI Key |
VJTJYNSSTYWAPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=NOC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















